

# JNJ-46356479: Application Notes and Protocols for In Vivo Mouse Studies

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## Compound of Interest

Compound Name: JNJ-46356479

Cat. No.: B15574158

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## Abstract

**JNJ-46356479** is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). As a presynaptic autoreceptor, mGluR2 activation inhibits glutamate release, a mechanism of significant interest for treating neurological and psychiatric disorders characterized by glutamatergic dysregulation, such as schizophrenia and certain forms of epilepsy. This document provides detailed application notes and protocols for the use of **JNJ-46356479** in in vivo mouse studies, based on currently available preclinical data. It includes dosage information, administration protocols, and methodologies for evaluating its effects in relevant mouse models.

## Introduction

Metabotropic glutamate receptor 2, a Gi/o-coupled G protein-coupled receptor (GPCR), plays a crucial role in modulating synaptic transmission and neuronal excitability. **JNJ-46356479** acts as a PAM at this receptor, enhancing the response of mGluR2 to its endogenous ligand, glutamate. This allosteric modulation provides a sophisticated approach to fine-tuning glutamatergic neurotransmission without direct receptor activation, potentially offering a more favorable safety profile compared to orthosteric agonists. Preclinical studies in mice have demonstrated the efficacy of **JNJ-46356479** in models of schizophrenia and seizures, highlighting its therapeutic potential.

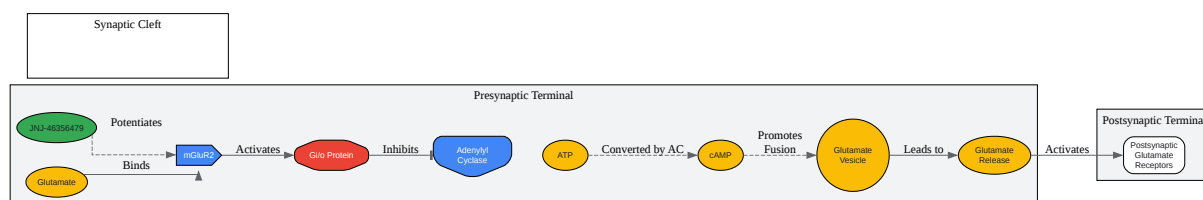
## Data Presentation

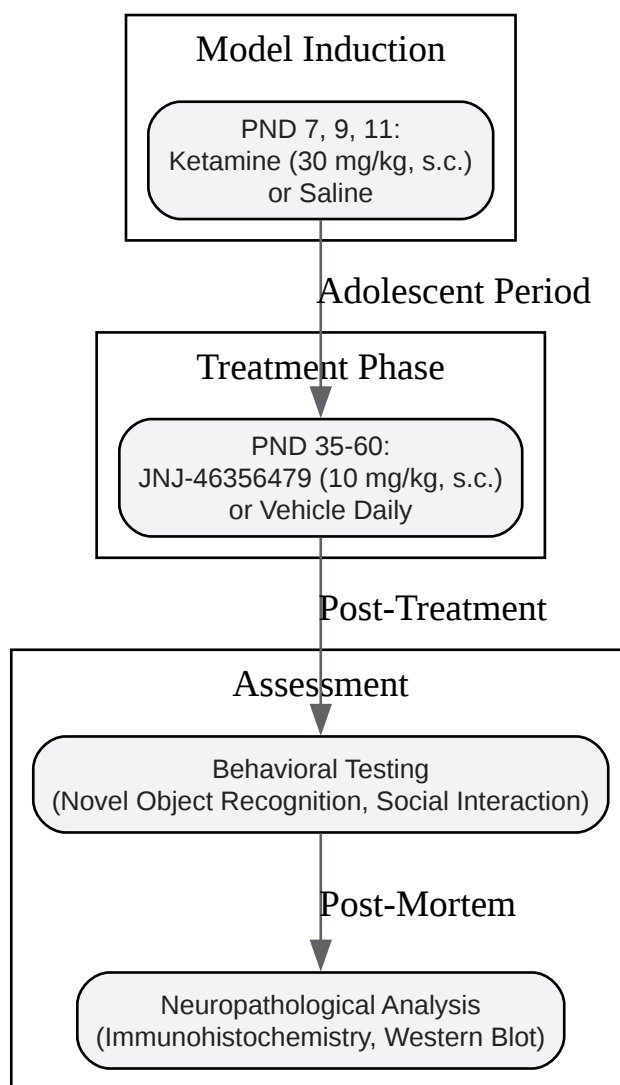
**Table 1: JNJ-46356479 Dosage and Administration in Mouse Models**

Mouse Model	Dosage	Route of Administration	Vehicle	Treatment Regimen	Reference(s)
Postnatal Ketamine Model of Schizophrenia	10 mg/kg	Subcutaneous (s.c.)	10% Hydroxypropyl- $\beta$ -cyclodextrin (HP $\beta$ CD) and 5% DMSO	Daily injections during the adolescent period (Postnatal Day 35-60)	[1]
6-Hz Seizure Model	2.8 mg/kg (ED <sub>50</sub> at 32-mA)	Not specified	Not specified	Acute administration	[2]
6-Hz Seizure Model	10.2 mg/kg (ED <sub>50</sub> at 44-mA)	Not specified	Not specified	Acute administration	[2]
PET Imaging (Blocking Study)	4 mg/kg	Intravenous (i.v.)	Not specified	Single dose prior to radioligand injection	

## Signaling Pathway

**JNJ-46356479** potentiates the effect of glutamate on the mGluR2 receptor. As a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately leads to a reduction in presynaptic glutamate release.





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## References

- 1. The positive allosteric modulator of the mGlu2 receptor JNJ-46356479 partially improves neuropathological deficits and schizophrenia-like behaviors in a postnatal ketamine mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]
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